N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is part of the triazoloquinazoline family, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially influencing various biological processes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring followed by the fusion with the quinazoline moiety. Key steps often involve cyclization reactions under acidic or basic conditions, and the use of catalysts such as palladium or copper to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antimicrobial and anticancer activities.
1,2,4-triazolo[1,5-c]quinazoline: Exhibits similar pharmacological properties but differs in its structural arrangement.
1,2,4-triazolo[4,3-c]quinazoline: Another isomer with distinct biological activities.
Uniqueness
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4/c1-27-10-4-6-14(28-2)12(8-10)20-18(26)15-16-21-17(25)11-7-9(19)3-5-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBLPFLGJXZEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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